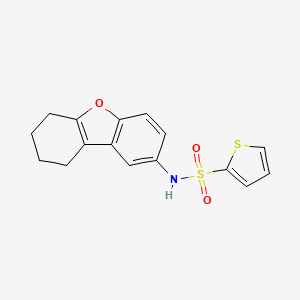

![molecular formula C15H14O4 B2962958 3-[(3-Methoxyphenoxy)methyl]benzoic acid CAS No. 30082-38-3](/img/structure/B2962958.png)

3-[(3-Methoxyphenoxy)methyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(3-Methoxyphenoxy)methyl]benzoic acid” is a chemical compound with the CAS Number: 30082-38-3 . It has a molecular weight of 258.27 . The IUPAC name for this compound is the same as the common name .

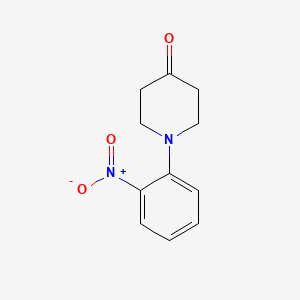

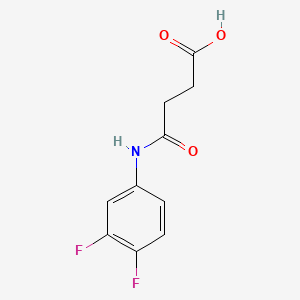

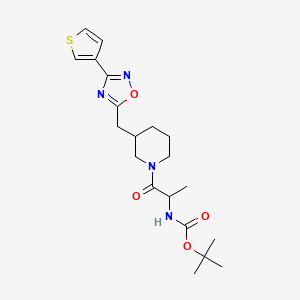

Molecular Structure Analysis

The InChI code for “3-[(3-Methoxyphenoxy)methyl]benzoic acid” is1S/C15H14O4/c1-18-13-6-3-7-14(9-13)19-10-11-4-2-5-12(8-11)15(16)17/h2-9H,10H2,1H3,(H,16,17) . This indicates the molecular structure of the compound.

Applications De Recherche Scientifique

Bioactive Compounds Discovery

- A study on the marine-derived fungus Aspergillus carneus revealed the isolation of phenyl ether derivatives, including compounds similar to "3-[(3-Methoxyphenoxy)methyl]benzoic acid". These compounds demonstrated strong antioxidant activities, highlighting their potential in therapeutic and preventive health applications (Lan-lan Xu et al., 2017).

Chemical Synthesis and Reactivity

- Research into the trapping behavior of 1,3 dipolar species created by the addition of methoxy tetramethyl-dioxaphospholane on dimethylacetylene dicarboxylate included derivatives of benzoic acid, suggesting a framework for understanding the reactivity of complex organic molecules (B. Jaafar et al., 1990).

Renewable Chemical Feedstocks

- Liquefaction of lignocellulosic materials in methanol led to the production of phenolic rich products and sugar derivatives. This process points to an efficient method for obtaining valuable chemicals from biomass, including phenolic derivatives similar to "3-[(3-Methoxyphenoxy)methyl]benzoic acid" (Junming Xu et al., 2012).

Binding Mechanisms and Biological Interactions

- The binding interactions between phenolic acids and bovine serum albumin were studied, providing insights into how modifications in the structure of phenolic acids, like "3-[(3-Methoxyphenoxy)methyl]benzoic acid", can influence their biological activity (Sujing Yuan et al., 2019).

Material Science

- The thermal polymerization of certain aromatic compounds, akin to "3-[(3-Methoxyphenoxy)methyl]benzoic acid", has led to the development of hyperbranched aromatic polyamides. These materials have significant implications for advanced applications due to their unique properties (Gang Yang et al., 1999).

Propriétés

IUPAC Name |

3-[(3-methoxyphenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-13-6-3-7-14(9-13)19-10-11-4-2-5-12(8-11)15(16)17/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOMCGDLRGTKJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC2=CC(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Methoxyphenoxy)methyl]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate](/img/structure/B2962879.png)

![N-[4-(Benzyloxy)phenyl]-2-bromopropanamide](/img/structure/B2962880.png)

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2962883.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2962888.png)

![5-(5,6-dimethylpyrimidin-4-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2962893.png)

![Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2962899.png)